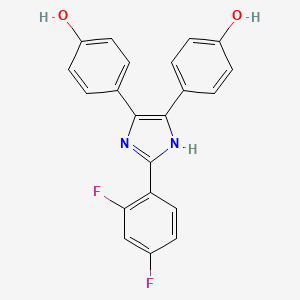
Didemethylfenflumizole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didemethylfenflumizole is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields It is a derivative of fenflumizole, modified to enhance its efficacy and reduce side effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of didemethylfenflumizole typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Addition of acyl groups to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Didemethylfenflumizole undergoes various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Didemethylfenflumizole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of didemethylfenflumizole involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Didemethylfenflumizole is compared with other similar compounds to highlight its uniqueness:
Fenflumizole: The parent compound, known for its anti-inflammatory properties.
Dimethylfenflumizole: Another derivative with different pharmacokinetic properties.
Triflumizole: A related compound used as a fungicide with distinct chemical properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, but this compound stands out due to its enhanced efficacy and reduced side effects in preliminary studies.
Propiedades
Número CAS |
91401-22-8 |
|---|---|
Fórmula molecular |
C21H14F2N2O2 |
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
4-[2-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)-1H-imidazol-5-yl]phenol |
InChI |
InChI=1S/C21H14F2N2O2/c22-14-5-10-17(18(23)11-14)21-24-19(12-1-6-15(26)7-2-12)20(25-21)13-3-8-16(27)9-4-13/h1-11,26-27H,(H,24,25) |
Clave InChI |
RGMUBVSPGJJWLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=C(N2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




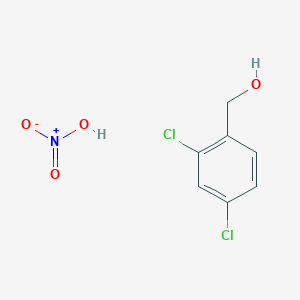
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
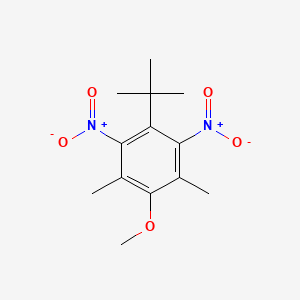
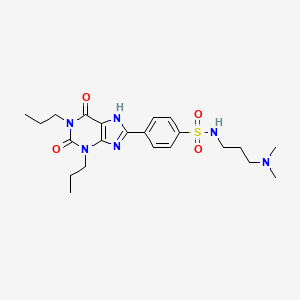
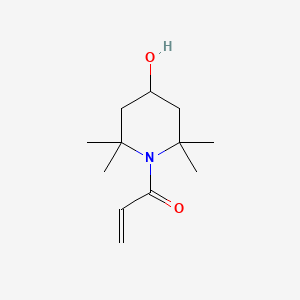
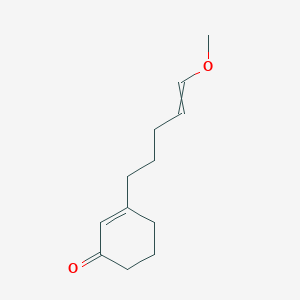
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
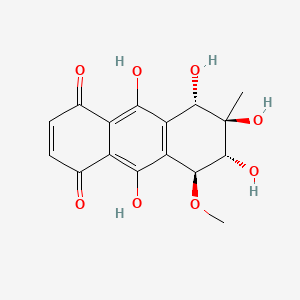

![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

